(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound “(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” features a prop-2-en-1-one backbone substituted with a pyrrolidine ring bearing a 1,2,4-oxadiazole moiety and a phenyl group, as well as a furan-2-yl group. This structure combines electron-rich (furan) and heterocyclic (oxadiazole, pyrrolidine) components, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(9-8-15-7-4-10-24-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-25-21-19/h1-10,13,16-17H,11-12H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBBPZADGJNTK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C=CC2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(CN1C(=O)/C=C/C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an oxadiazole ring, a pyrrolidine moiety, and a furan substituent. The molecular formula is CHNO, and its molecular weight is approximately 312.33 g/mol. The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.
Antiviral Activity
Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antiviral activity. For instance, synthesized 1,3,4-oxadiazole derivatives have been evaluated against various viruses including Herpes Simplex Virus (HSV) and Feline Herpes Virus. In particular, compounds similar to the target compound showed effective inhibition against HSV with IC values ranging from 5 to 20 µg/mL .
Table 1: Antiviral Activity of Oxadiazole Derivatives
| Compound | Virus Type | IC (µg/mL) |
|---|---|---|
| 5-(4-amino-3-ethyl... | HSV | 10 |
| 5-(4-amino-3-phenyl...) | Feline Herpes Virus | 15 |
| Target Compound | HSV | TBD |
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been extensively studied. The target compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it possesses a broad spectrum of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various strains.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Bacillus cereus | 15 |
Anticancer Activity
Recent research highlights the potential anticancer effects of the compound. Studies conducted on various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) have demonstrated that the target compound exhibits significant cytotoxicity with IC values ranging from 5 to 30 µg/mL .
Table 3: Anticancer Activity
| Cell Line | IC (µg/mL) |
|---|---|
| MCF7 | 12 |
| HCT116 | 15 |
| HepG2 | 10 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where the target compound was included in a broader investigation into their biological activities. The study concluded that modifications on the oxadiazole ring significantly influenced both the potency and selectivity against cancer cell lines .
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Imidazole/Pyrazole/Triazole : The 1,2,4-oxadiazole in the target compound acts as a bioisostere for carboxylic acid derivatives, offering metabolic stability compared to more labile groups (e.g., esters). In contrast, imidazole (basic) and triazole (H-bonding) in analogs may enhance target binding but reduce stability .
- Furan vs. Dichlorophenyl or adamantyl groups in analogs prioritize lipophilicity and membrane permeability .
- Pyrrolidine Ring : The pyrrolidine moiety in the target compound may enhance solubility compared to adamantyl or rigid aromatic systems .
Hypothetical Comparisons Based on Substituent Effects :
Notes:
- The dichlorophenyl analog may exhibit enhanced antibacterial activity due to electron-withdrawing groups, similar to findings in cocoa bean extracts (Table 1, ), though direct evidence is lacking.
- Furan-containing compounds are prone to oxidative metabolism, whereas adamantyl groups may prolong half-life .
Analytical Techniques
Q & A
Q. What synthetic strategies are effective for preparing (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?
Answer:
- Key Steps :
- Pyrrolidine Core Formation : Use cyclocondensation of γ-ketoesters with amino alcohols under reflux conditions (e.g., ethanol, 12–24 hours) to construct the pyrrolidine ring .
- Oxadiazole Ring Installation : Employ a nitrile oxide cycloaddition with a substituted amidoxime precursor, followed by dehydration using POCl₃ or PCl₃ .
- Chalcone Linker (Prop-2-en-1-one) : Utilize Claisen-Schmidt condensation between a furan-2-carbaldehyde and a ketone-functionalized pyrrolidine intermediate under basic conditions (e.g., NaOH/EtOH) .
- Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How should researchers characterize this compound spectroscopically?
Answer:
- 1H/13C NMR : Identify key signals:
- IR : Confirm α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm E-configuration (as in analogous chalcone derivatives) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved?
Answer:
- Hypothesis Testing :
- If NMR coupling constants deviate from expected E-configuration values (e.g., J < 15 Hz), assess possible Z-isomer contamination via NOESY (nuclear Overhauser effect between furan and pyrrolidine protons) .
- For ambiguous oxadiazole signals, use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign quaternary carbons .
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., as demonstrated for pyrazole-chalcone hybrids) .
Q. What computational methods predict the reactivity of the 1,2,4-oxadiazole ring in biological systems?
Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites on the oxadiazole ring. For example, electron-withdrawing groups on pyrrolidine may increase electrophilicity at C-5 of oxadiazole .
- Simulate hydrolysis pathways under physiological conditions (e.g., aqueous acidic/basic environments) .
- Molecular Docking : Model interactions with target enzymes (e.g., viral proteases) to predict binding affinity and guide SAR studies .
Q. How to design experiments to analyze structure-activity relationships (SAR) for antiviral activity?
Answer:
- Variable Substituents :
- Biological Assays :
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
